XLogP3 Lipophilicity: Acetamide Occupies an Intermediate Sweet Spot Between Cationic Amine and Anionic Acid Analogs
The computed XLogP3 of the target acetamide (0.4) lies between that of the more lipophilic primary amine analog 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (0.8) and the highly hydrophilic carboxylic acid analog 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (−1.2), as determined by the XLogP3 algorithm [1][2][3]. An XLogP3 near 0.4 falls within the optimal range for oral bioavailability (typically 0–3) while avoiding the excessive hydrophilicity that limits passive membrane diffusion of the acid congener [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Amine analog (CAS 2098081-48-0): XLogP3 = 0.8; Acid analog (CAS 933740-38-6): XLogP3 = −1.2 |
| Quantified Difference | ΔXLogP3 = −0.4 vs amine; ΔXLogP3 = +1.6 vs acid |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 / 2024.11.20 / 2025.04.14) |
Why This Matters
The intermediate lipophilicity of the acetamide avoids both the excessive basicity-driven efflux liability of the amine and the severely restricted passive permeability of the acid, making it a more balanced starting point for lead optimization campaigns targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 60968009, 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 121201782, 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 25220576, 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid. National Center for Biotechnology Information, 2025. View Source
